5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one
Overview
Description
5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound belonging to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one typically involves the reaction of 3-amino-1,2,4-triazole with ethyl chloroacetate under basic conditions, followed by cyclization . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another member of the triazole family with similar chemical properties but different biological activities.
1,2,4-Triazole: A close relative with a slightly different structure, leading to variations in reactivity and applications.
3-Amino-1,2,4-triazole: A precursor in the synthesis of 5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-(1-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2(5)3-6-4(9)8-7-3/h2H,5H2,1H3,(H2,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKRNEMONDWDIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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